1-(2,4-difluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
Overview
Description
1-(2,4-Difluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a difluorophenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-difluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a substitution reaction, where a suitable precursor containing the difluorophenyl moiety is reacted with the pyrazole ring.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, often using oxidizing agents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: Oxidation reactions are commonly used to introduce the hydroxyl group.
Reduction: Reduction reactions may be employed to modify the pyrazole ring or other functional groups.
Substitution: Substitution reactions are used to introduce the difluorophenyl group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the pyrazole ring, hydroxylated intermediates, and difluorophenyl-substituted compounds.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Industry: It is used in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism by which 1-(2,4-difluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and the pyrazole ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: This compound shares a similar difluorophenyl group but has a different heterocyclic ring structure.
2,4-Difluoroacetophenone: This compound contains the difluorophenyl group but lacks the pyrazole ring.
Uniqueness: 1-(2,4-difluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid is unique due to its combination of the pyrazole ring and the difluorophenyl group, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-4-hydroxypyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O3/c11-5-1-2-7(6(12)3-5)14-4-8(15)9(13-14)10(16)17/h1-4,15H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRMGIYUWUEYEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C=C(C(=N2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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